N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C17H12N4OS |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4OS/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1-10H,(H,19,22)(H,20,21) |
InChI Key |
SJIHNABMKCTHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. For this compound, 4-nitro-1,2-diaminobenzene serves as the precursor, undergoing cyclization with formic acid under reflux to yield 5-nitro-1H-benzimidazole. Reduction of the nitro group using hydrogenation (H₂/Pd-C) produces 5-amino-1H-benzimidazole, which is subsequently functionalized at the 2-position.
Key Reaction Conditions:
Introduction of the Pyridin-3-yl Group
The pyridin-3-yl group is introduced at the 2-position of the benzimidazole via nucleophilic aromatic substitution. 5-Amino-1H-benzimidazole reacts with 3-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours. This step requires careful exclusion of moisture and oxygen to prevent catalyst deactivation.
Optimization Insights:
Formation of the Thiophene-2-carboxamide Moiety
The final step involves coupling the benzimidazole intermediate with thiophene-2-carboxylic acid. Thiophene-2-carboxylic acid is first activated to its acyl chloride using oxalyl chloride (2 equiv) in dichloromethane (DCM) with catalytic DMF. The resultant acyl chloride reacts with 5-amino-2-(pyridin-3-yl)-1H-benzimidazole in chloroform, employing triethylamine (TEA) as a base to scavenge HCl.
Reaction Parameters:
-
Acyl Chloride Formation: 0°C to room temperature, 2 hours.
-
Coupling Conditions: 24 hours at room temperature, TEA (2 equiv).
-
Yield: 60–68% after precipitation and washing with methanol.
Optimization of Critical Reaction Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (e.g., DMF, DCM) enhance acyl chloride stability and amine reactivity. Comparative studies show DCM affords higher yields (68%) than THF (52%) due to better solubility of intermediates.
Purification Techniques
-
Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane 1:3 to 1:1) removes unreacted starting materials.
-
Recrystallization: Ethanol/water mixtures (3:1) yield high-purity (>95%) final product.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
| Parameter | Benzimidazole Core Formation | Pyridin-3-yl Introduction | Carboxamide Coupling |
|---|---|---|---|
| Yield | 75–80% | 65–70% | 60–68% |
| Key Reagent | Formic acid | Pd(PPh₃)₄ | Oxalyl chloride |
| Purification Method | Recrystallization | Column chromatography | Precipitation |
Challenges and Mitigation Strategies
-
Regioselectivity in Substitution: Competing reactions at the benzimidazole 4-position are minimized using bulky ligands in palladium catalysis.
-
Acyl Chloride Stability: Rapid use of freshly prepared acyl chloride prevents hydrolysis.
-
Scalability Issues: Batch size increases require adjusted catalyst ratios and prolonged stirring times to maintain yield consistency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biology: It can be used as a probe to study enzyme activities and protein interactions.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for novel materials.
Industry: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analog: Methyl (5-(2-Thienylcarbonyl)-1H-Benzimidazol-2-yl) Carbamate (R 17934)
Key Features :
- Structure : Shares the benzimidazole-thiophene carboxamide backbone but replaces the pyridin-3-yl group with a carbamate moiety.
- Activity : Demonstrates potent antitumoral effects by disrupting microtubule assembly in both interphase and mitotic cells, leading to antimitotic activity .
- Selectivity: Malignant cells exhibit higher susceptibility to R 17934 than nonmalignant host cells, suggesting a therapeutic window .
Comparison :
- The pyridin-3-yl group in the target compound may enhance binding to kinase domains (e.g., tyrosine kinases), whereas R 17934’s carbamate group optimizes microtubule interference.
- Both compounds target cellular structural proteins but differ in substituent-driven specificity.
Hybrid Thiophene Carboxamide Derivatives
Example: (E)-5-(3-Oxo-3-(tetrahydro-2H-pyran-2-yloxyamino)prop-1-enyl)-N-(3-(4-(pyridin-3-yl)thiazol-2-ylamino)phenyl)thiophene-2-carboxamide ()
Comparison :
Benzimidazole-Based SDH Inhibitors
Example: N-[2-((3-Fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamide ()
- Structure : Features a pyrimidine carboxamide linked to a benzimidazole-pyridine scaffold.
- Activity : Inhibits succinate dehydrogenase (SDH) with >90% fungicidal activity against Sclerotinia sclerotiorum at 50 μg/mL .
- Mechanism : Forms hydrogen bonds and cation-π interactions with SDH’s active site .
Comparison :
- The thiophene-2-carboxamide in the target compound may reduce SDH affinity compared to pyrimidine-based analogs but could enhance solubility due to sulfur’s polarizability.
- Both compounds utilize benzimidazole-pyridine scaffolds but differ in substituent-driven target specificity (SDH vs. kinases/microtubules).
Thiazolecarboxamide Derivatives ()**
Example: N-(2-Chloro-6-methylphenyl)-2-[[2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]amino]-5-thiazolecarboxamide
- Structure : Replaces thiophene with thiazole and adds morpholinylmethyl and chloro-methylphenyl groups.
Comparison :
- Thiazole’s nitrogen-rich ring may improve metabolic stability over thiophene but reduce π-stacking interactions in hydrophobic binding pockets.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a thiophene ring, a benzimidazole moiety, and a pyridine substituent. These components contribute to the compound's potential biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
This structure is characterized by:
- Benzimidazole Ring : Known for its role in various pharmacological applications.
- Thiophene Ring : Enhances electronic properties and reactivity.
- Pyridine Substituent : Contributes to the overall biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Compounds with benzimidazole and thiophene structures are often explored for their ability to inhibit bacterial and fungal growth.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer pathways, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in various models.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, potentially inhibiting key enzymes or modulating receptor activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions, which can yield various structural analogs. These analogs may possess altered biological activities based on slight modifications to their chemical structures.
Q & A
Q. What computational tools predict the compound’s interaction with novel biological targets?
- Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (PDB). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time. Cross-reference with pharmacophore modeling to identify critical interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
